ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate
Description
Ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate is a triazolopyrimidine derivative characterized by a methyl group at the 3-position of the triazolo[4,5-d]pyrimidine core and an ethyl benzoate substituent linked via an amino group at the 7-position. Its structure combines a planar triazolopyrimidine scaffold with a flexible ester-containing aromatic side chain, which may influence receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-3-22-14(21)9-4-6-10(7-5-9)17-12-11-13(16-8-15-12)20(2)19-18-11/h4-8H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYLWYDHXILWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate typically involves the following steps:
Formation of the triazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-1H-[1,2,3]triazole with a suitable pyrimidine derivative in the presence of a base can yield the triazolopyrimidine core.
Amination: The triazolopyrimidine core is then subjected to amination reactions to introduce the amino group at the desired position.
Esterification: The final step involves the esterification of the amino-substituted triazolopyrimidine with ethyl 4-aminobenzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
Ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate has been studied for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate and structurally related analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Observations:
Propylthio substituents (e.g., in compounds 9 and 15 ) are associated with enhanced kinase inhibition, whereas the ethyl benzoate group in the target compound could improve membrane permeability due to ester hydrophobicity.
Pharmacological Profiles: VAS2870’s benzoxazole sulfide moiety confers NADPH oxidase (Nox) inhibitory activity, distinct from the adenosine receptor-focused effects of urea-containing derivatives (e.g., compound in ) . Pyridine- or indole-containing analogs (e.g., compound 6 and A4 ) show improved binding to receptors with aromatic or polar residues, suggesting the target compound’s benzoate group may prioritize metabolic stability over direct receptor interactions.
Computational Insights :
- DFT studies on triazolopyrimidine hybrids () highlight that electron-withdrawing groups (e.g., nitro in A2) enhance electrophilicity, whereas methyl or benzyl groups (as in the target compound) stabilize charge distribution, affecting binding to enzymatic targets like kinases or oxidases .
Synthetic Flexibility :
- The ethyl benzoate group allows facile hydrolysis to carboxylic acid derivatives, a strategy used in prodrug design. This contrasts with morpholine- or tert-butyl carbamate-containing analogs (e.g., compound in ), which prioritize prolonged half-lives .
Biological Activity
Ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Structural Overview
The compound features a triazolo-pyrimidine core linked to an ethyl benzoate moiety , which is known for its diverse pharmacological properties. The triazolo-pyrimidine structure is particularly significant in drug design due to its ability to interact with various biological targets.
Antitumor Activity
Numerous studies have highlighted the antitumor properties of triazolo-pyrimidine derivatives. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation in various models:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 4c | MDA-MB-231 | 17.83 | |
| Compound 4j | MCF-7 | 19.73 | |
| Ethyl derivative | Various | Not specified |
These findings suggest that similar compounds can effectively target cancer cells, potentially offering new therapeutic avenues.
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key enzymes involved in DNA repair and cell cycle regulation. For example, the triazolo-pyrimidine core has been associated with the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Case Studies
Several studies have documented the synthesis and biological evaluation of triazolo-pyrimidine derivatives:
- Study on Antiproliferative Activity : A series of new triazolo[4,3-a]pyrimidine derivatives were synthesized and tested against breast cancer cell lines (MDA-MB-231 and MCF-7). The most potent derivatives displayed IC50 values significantly lower than those of standard chemotherapeutics like Cisplatin, indicating a promising therapeutic profile for these compounds .
- Mechanistic Insights : Research has indicated that certain derivatives not only inhibit tumor growth but also induce apoptosis in cancer cells. This dual action enhances their potential as effective anticancer agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- One-Pot Reactions : Utilizing three-component reactions that combine starting materials in a single reaction vessel to streamline synthesis.
- Functional Group Modifications : Variations in the substituents on the triazolo-pyrimidine scaffold can lead to enhanced biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
